Influenza A M2 Proton Channel Inhibition: >17-Fold Potency Advantage Over Amantadine
3-Azaspiro[5.5]undecane hydrochloride (compound 9) demonstrates an IC50 of 0.92 ± 0.11 μM against the influenza A virus M2 (A/M2) proton channel, representing more than an order of magnitude greater potency than the clinical comparator amantadine (IC50 = 16 μM) in two-electrode voltage-clamp (TEV) assays [1]. Solid-state 15N and 13C NMR analysis further reveals that compound 9 induces a more homogeneous peptide conformation, reduces dynamic disorder near the G34-I35 backbone region, and influences more transmembrane residues than amantadine, indicating more extensive binding interactions within the channel [1].
| Evidence Dimension | A/M2 proton channel inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 0.92 ± 0.11 μM |
| Comparator Or Baseline | Amantadine: 16 μM |
| Quantified Difference | 17.4-fold lower IC50 (more potent) |
| Conditions | Two-electrode voltage-clamp (TEV) assay; A/M2 protein expressed in Xenopus oocytes |
Why This Matters
This >17-fold potency differential establishes that this compound is not interchangeable with amantadine or other M2 inhibitors lacking quantitative validation; users requiring high-potency M2 channel blockade should prioritize this compound based on direct comparative evidence.
- [1] Wang J, Cady SD, Balannik V, Pinto LH, DeGrado WF, Hong M. Discovery of spiro-piperidine inhibitors and their modulation of the dynamics of the M2 proton channel from influenza A virus. J Am Chem Soc. 2009;131(23):8066-8076. View Source
